

Proper storage and handling of N-Oxalylglycine powder and solutions

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Compound of Interest

Compound Name: *N-Oxalylglycine*

Cat. No.: *B118758*

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N-Oxalylglycine Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of **N-Oxalylglycine** (NOG) powder and solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing **N-Oxalylglycine** powder?

N-Oxalylglycine powder is stable when stored under the correct conditions. For long-term storage, it is recommended to keep the powder at -20°C for up to three years.^[1] Some suppliers also indicate storage at 2-8°C is acceptable.^{[2][3]} The powder should be stored in a dry, desiccated environment.^{[2][3]}

Q2: How should I prepare and store **N-Oxalylglycine** solutions?

The preparation and storage of **N-Oxalylglycine** solutions depend on the solvent used.

- **Aqueous Solutions:** **N-Oxalylglycine** is soluble in deionized water (>10 mg/mL) and PBS (pH 7.2) at approximately 10 mg/mL.^{[2][4]} It is not recommended to store aqueous solutions for more than one day to maintain their stability and activity.^[4]
- **Organic Solvent Stock Solutions:** For longer-term storage, it is advisable to prepare stock solutions in organic solvents such as DMSO or ethanol. **N-Oxalylglycine** is soluble in DMSO

at up to 10 mg/mL and in ethanol at up to 10 mg/mL.[4][5][6] These stock solutions can be stored at -80°C for up to one year or at -20°C for shorter periods.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.

Q3: What is the mechanism of action of **N-Oxalylglycine**?

N-Oxalylglycine is a structural analog of α -ketoglutarate and acts as a competitive inhibitor of α -ketoglutarate-dependent dioxygenases.[2][7][8] This includes enzymes such as:

- Prolyl hydroxylases (PHDs): Inhibition of PHDs leads to the stabilization of Hypoxia-Inducible Factor-1 α (HIF-1 α).[3][9][10]
- Jumonji C (JmjC) domain-containing histone demethylases (KDMs): NOG inhibits the demethylation of histones by enzymes like JMJD2A, JMJD2C, and JMJD2D.[9][10]

Q4: Is **N-Oxalylglycine** cell-permeable?

N-Oxalylglycine itself has limited cell permeability. For cell-based assays, its dimethyl ester prodrug, Dimethyloxalylglycine (DMOG), is often used. DMOG is more cell-permeable and is rapidly hydrolyzed to **N-Oxalylglycine** inside the cell.[11][12][13]

Troubleshooting Guide

Issue 1: Inconsistent or no inhibitory effect observed in cell-based assays.

- Possible Cause 1: Poor cell permeability.
 - Solution: As mentioned in the FAQs, **N-Oxalylglycine** has limited cell permeability. Consider using its cell-permeable prodrug, Dimethyloxalylglycine (DMOG), for your experiments.[11][12][13]
- Possible Cause 2: Degradation of **N-Oxalylglycine** in the solution.
 - Solution: Aqueous solutions of **N-Oxalylglycine** are not stable for long periods.[4] Prepare fresh aqueous solutions for each experiment. For stock solutions in organic solvents, ensure they are stored correctly at -80°C and avoid multiple freeze-thaw cycles by preparing aliquots.

- Possible Cause 3: Incorrect concentration used.
 - Solution: The effective concentration of **N-Oxalylglycine** can vary depending on the target enzyme and the cell type. Refer to the literature for typical working concentrations for your specific application. The IC50 values for different enzymes can range from micromolar to hundreds of micromolar.[\[5\]](#)[\[6\]](#)[\[9\]](#)

Issue 2: Difficulty dissolving **N-Oxalylglycine** powder.

- Possible Cause 1: Using an inappropriate solvent.
 - Solution: Refer to the solubility data table below. For high concentrations, organic solvents like DMSO are recommended for stock solutions. For aqueous solutions, solubility is higher in buffers like PBS (pH 7.2) compared to pure water.[\[4\]](#) Sonication may also aid in dissolution in aqueous solutions.[\[1\]](#)
- Possible Cause 2: Trying to dissolve too much powder in a small volume.
 - Solution: Check the solubility limits in the table below and ensure you are not exceeding them.

Issue 3: Unexpected cytotoxicity observed.

- Possible Cause 1: High concentrations of the organic solvent (e.g., DMSO).
 - Solution: When diluting your stock solution into your cell culture medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
- Possible Cause 2: High intracellular concentrations of NOG.
 - Solution: When using the prodrug DMOG, high expression of the monocarboxylate transporter MCT2 in some cell lines can lead to high intracellular accumulation of NOG, which can be cytotoxic.[\[11\]](#) It may be necessary to titrate the concentration of DMOG to find a non-toxic yet effective dose.

Data Presentation

Table 1: Storage Conditions for **N-Oxalylglycine** Powder and Solutions

Form	Storage Temperature	Duration	Notes
Powder	-20°C	Up to 3 years[1]	Store in a dry, desiccated environment.[2][3]
2-8°C	Short-term	Check supplier recommendations.[2][3]	
Aqueous Solution	4°C	Not recommended for more than 1 day[4]	Prepare fresh before use.
DMSO/Ethanol Stock	-80°C	Up to 1 year[1]	Aliquot to avoid freeze-thaw cycles.
-20°C	Shorter-term	Check for any precipitation upon thawing.	

Table 2: Solubility of **N-Oxalylglycine**

Solvent	Solubility	Reference
Deionized Water	>10 mg/mL	[2]
PBS (pH 7.2)	~10 mg/mL	[4]
DMSO	~10 mg/mL	[5][6]
Ethanol	~10 mg/mL	[6]
DMF	~5 mg/mL	[5]

Experimental Protocols

Protocol 1: In Vitro JMJD2A Inhibition Assay

This protocol is a general guideline for an in vitro enzymatic assay to measure the inhibition of JMJD2A by **N-Oxalylglycine**.

Materials:

- Recombinant JMJD2A enzyme
- H3K9me3 peptide substrate
- **N-Oxalylglycine**
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
- Cofactors: Fe(II) sulfate, Ascorbate, α -ketoglutarate
- Detection reagents (specific to the detection method, e.g., antibody for demethylated product)

Procedure:

- Prepare Reagents:
 - Prepare a stock solution of **N-Oxalylglycine** in an appropriate solvent (e.g., DMSO).
 - Prepare serial dilutions of **N-Oxalylglycine** in assay buffer.
 - Prepare a reaction mixture containing JMJD2A, Fe(II), and ascorbate in assay buffer.
- Inhibitor Pre-incubation:
 - In a microplate, add the serially diluted **N-Oxalylglycine** or vehicle control.
 - Add the enzyme reaction mixture to each well.
 - Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate Reaction:

- Add the H3K9me3 peptide substrate and α -ketoglutarate to each well to start the demethylation reaction.
- Incubation:
 - Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
- Stop Reaction:
 - Stop the reaction by adding a quenching solution (e.g., methanol or a specific stop reagent from a kit).
- Detection:
 - Detect the amount of demethylated product using a suitable method, such as an ELISA-based assay with an antibody specific to the demethylated histone mark or mass spectrometry.^[9]
- Data Analysis:
 - Calculate the percentage of inhibition for each **N-Oxalylglycine** concentration compared to the vehicle control.
 - Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 2: HIF-1 α Stabilization in Cultured Cells

This protocol describes a general method to induce HIF-1 α stabilization in cultured cells using the cell-permeable prodrug of NOG, Dimethyloxalylglycine (DMOG).

Materials:

- Cultured cells of interest
- Complete cell culture medium
- Dimethyloxalylglycine (DMOG)

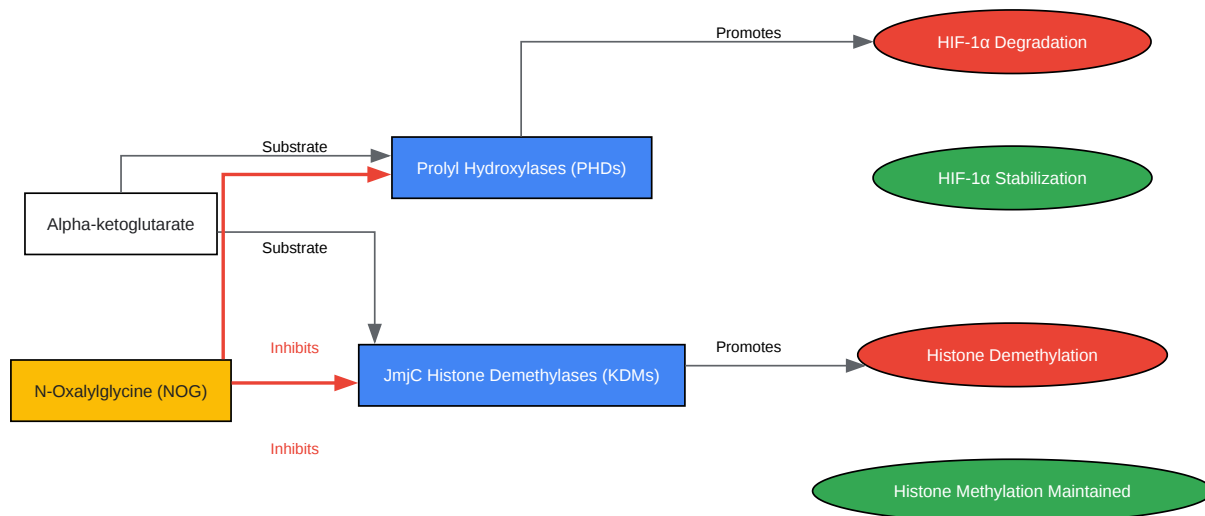
- Hypoxia chamber or chemical hypoxia-inducing agents (optional, for positive control)
- Lysis buffer for protein extraction
- Antibodies for Western blotting (anti-HIF-1 α , and a loading control like anti- β -actin)

Procedure:

- Cell Seeding:
 - Seed the cells in appropriate culture plates or flasks and allow them to adhere and grow to a desired confluency (e.g., 70-80%).
- Treatment:
 - Prepare a stock solution of DMOG in DMSO.
 - Dilute the DMOG stock solution in fresh cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 100 μ M, 500 μ M, 1 mM).
 - Remove the old medium from the cells and replace it with the medium containing DMOG or a vehicle control (medium with the same concentration of DMSO).
- Incubation:
 - Incubate the cells for a specific period (e.g., 4-8 hours) under normoxic conditions (standard cell culture incubator).
- Cell Lysis:
 - After incubation, place the culture plates on ice and wash the cells with ice-cold PBS.
 - Add ice-cold lysis buffer to each plate, scrape the cells, and collect the lysate.
- Protein Quantification:

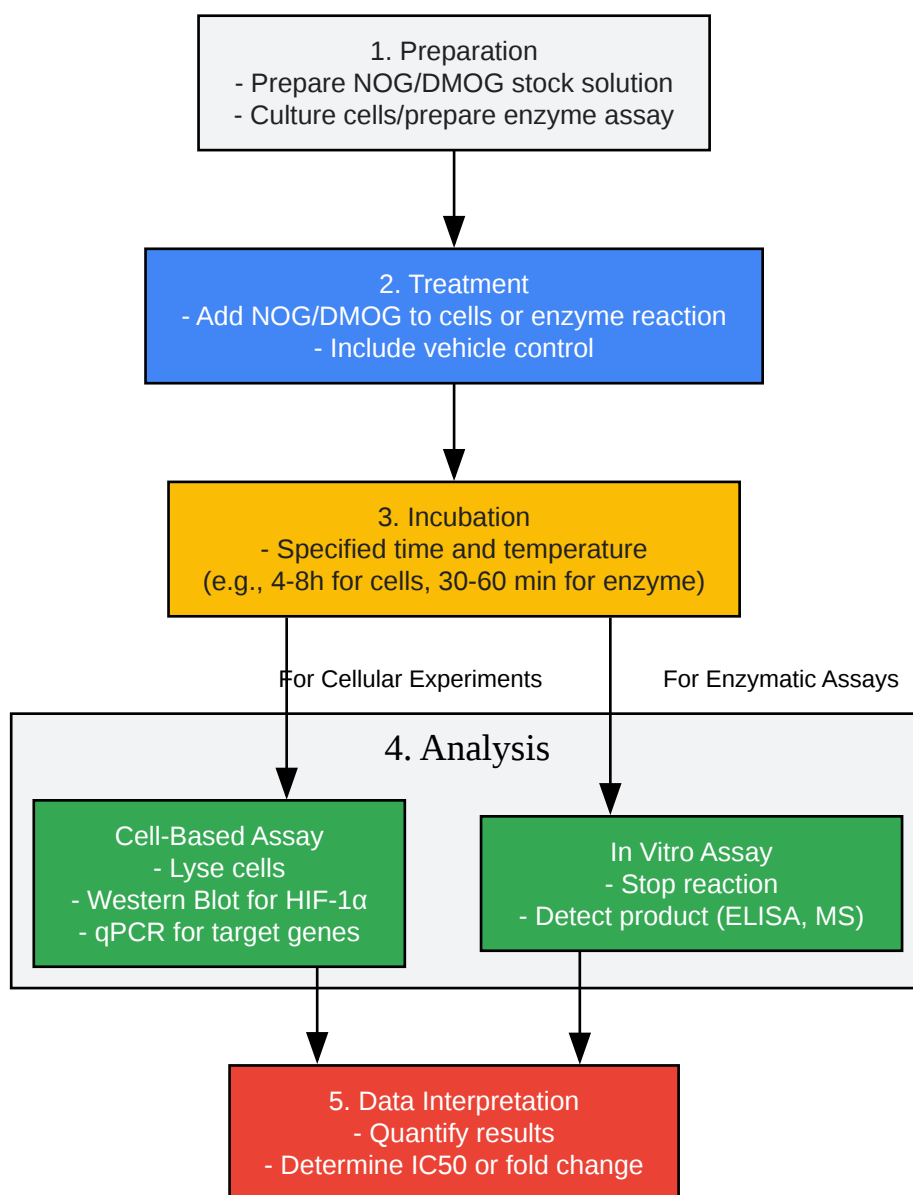
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane and then incubate with a primary antibody against HIF-1 α .
 - Incubate with a secondary antibody and visualize the protein bands using a suitable detection system.
 - Probe the same membrane with a loading control antibody (e.g., β -actin) to ensure equal protein loading.
- Analysis:
 - Compare the intensity of the HIF-1 α bands in the DMOG-treated samples to the vehicle control to assess the level of HIF-1 α stabilization.

Visualizations



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Caption: **N-Oxalylglycine's** inhibitory mechanism on dioxygenases.



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Caption: General experimental workflow using **N-Oxalylglycine**.

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